Hydroxy Brimonidine Trifluoroacetic Acid Salt

Pharmaceutical Reference Standards Impurity Profiling Analytical Method Development

Incorrect salt form identification causes systematic ~27% quantification errors in brimonidine impurity analysis. Hydroxy Brimonidine Trifluoroacetic Acid Salt (CAS 1391054-10-6) is the ISO 17034 certified Brimonidine EP Impurity G TFA salt with a documented salt factor (1.367) for accurate free-base quantification. • Water-soluble-prepares directly in aqueous HPLC mobile phases, eliminating solvent mismatch artifacts. • NLT 98% purity with full COA (NMR, MS, HPLC, IR, UV, KF). • 2-8°C storage, 3-year certified stability for GMP QC programs.

Molecular Formula C13H13BrF3N5O3
Molecular Weight 424.178
CAS No. 1391054-10-6
Cat. No. B565343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Brimonidine Trifluoroacetic Acid Salt
CAS1391054-10-6
Molecular FormulaC13H13BrF3N5O3
Molecular Weight424.178
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C(=C1NC(=O)NCCN)Br.C(=O)(C(F)(F)F)O
InChIInChI=1S/C11H12BrN5O.C2HF3O2/c12-9-7(17-11(18)16-4-3-13)1-2-8-10(9)15-6-5-14-8;3-2(4,5)1(6)7/h1-2,5-6H,3-4,13H2,(H2,16,17,18);(H,6,7)
InChIKeyMYZZNFBRSKHUIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy Brimonidine Trifluoroacetic Acid Salt (CAS 1391054-10-6): A Pharmacopoeial Impurity Reference Standard for Brimonidine Analysis


Hydroxy Brimonidine Trifluoroacetic Acid Salt (CAS 1391054-10-6) is the trifluoroacetate salt of 1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea, designated as Brimonidine EP Impurity G (TFA Salt) under the European Pharmacopoeia nomenclature [1]. The compound has a molecular formula of C13H13BrF3N5O3 and a molecular weight of 424.17 g/mol . It is chemically related to brimonidine, a selective alpha-2 adrenergic agonist used in the treatment of open-angle glaucoma and ocular hypertension, and has been identified as a possible metabolite of brimonidine . As a pharmaceutical impurity reference standard, this compound is supplied with detailed characterization data compliant with regulatory guidelines and is intended for use in analytical method development, method validation (AMV), quality control (QC), ANDA filing, and commercial production of brimonidine [1].

Why Hydroxy Brimonidine Trifluoroacetic Acid Salt Cannot Be Interchanged with Closely Related Brimonidine Impurity Analogs in Analytical Workflows


In pharmaceutical impurity analysis, the salt form of a reference standard is not interchangeable without consequence. The trifluoroacetate salt form possesses a distinct molecular weight (424.17 g/mol) that differs from the free base (310.15 g/mol) by 114.02 g/mol—the mass of the TFA counterion—and from the HCl salt (~346.61 g/mol) by 77.56 g/mol . This molecular weight difference directly impacts gravimetric preparation of standard solutions and quantitative calculations in HPLC-UV and LC-MS assays. More critically, the TFA salt demonstrates aqueous solubility , while the free base is reported as soluble in methanol . This physicochemical divergence means that a standard solution prepared from the free base in organic solvent cannot be assumed to behave identically to one prepared from the TFA salt in aqueous mobile phase systems. The Thermo Fisher Scientific analysis of pharmaceutical impurity reference standards explicitly states that users must know exactly which salt form their reference standard represents, as misidentification has caused numerous laboratories to work for years with incorrectly characterized standards [1]. The following quantitative evidence details the specific dimensions where the TFA salt form diverges measurably from its closest analogs.

Quantitative Differentiation Evidence for Hydroxy Brimonidine Trifluoroacetic Acid Salt Versus Closest Analogs


Molecular Weight and CAS Registry Identity: TFA Salt vs. Free Base vs. HCl Salt

Hydroxy Brimonidine Trifluoroacetic Acid Salt (CAS 1391054-10-6) possesses a molecular weight of 424.17 g/mol, which is 114.02 g/mol greater than the free base form (CAS 1216379-05-3, MW 310.15 g/mol) due to the trifluoroacetate counterion . This molecular weight differential is critical for gravimetric calculations during reference standard solution preparation: a 1.0 mg/mL stock solution of the TFA salt contains approximately 0.731 mg/mL of the free base moiety, and failing to account for this salt factor would introduce a systematic error of approximately 26.9% in quantitative impurity determinations . The TFA salt also differs from the HCl salt form (MW ~346.61 g/mol), with a mass differential of 77.56 g/mol. Each salt form bears a distinct, non-interchangeable CAS Registry Number, with the TFA salt specifically assigned CAS 1391054-10-6, the free base assigned CAS 1216379-05-3, and the HCl salt lacking a unique CAS number in common vendor catalogs [1].

Pharmaceutical Reference Standards Impurity Profiling Analytical Method Development

Aqueous Solubility of TFA Salt Enables Direct Use in Reversed-Phase HPLC Mobile Phases

The TFA salt of Brimonidine EP Impurity G is documented as soluble in water , whereas the free base form is reported as soluble in methanol . This solubility difference is of practical consequence for analytical laboratories employing reversed-phase HPLC with aqueous/organic mobile phases (e.g., phosphate buffer/acetonitrile or water/methanol gradients), which are standard for brimonidine impurity profiling methods [1]. A water-soluble reference standard can be directly dissolved in aqueous diluent or mobile phase without requiring an organic co-solvent that might perturb chromatographic peak shape, cause solvent mismatch artifacts, or introduce additional sample preparation steps. The TFA counterion itself—trifluoroacetate—is a commonly used mobile phase additive in HPLC and LC-MS, known for minimizing peak tailing of basic compounds and improving chromatographic resolution [2].

HPLC Method Validation Reference Standard Preparation Reversed-Phase Chromatography

ISO 17034 Certified Reference Material Production Ensures Traceable Quantification Accuracy

CATO Research Chemicals supplies Hydroxy Brimonidine Trifluoroacetic Acid Salt (CAS 1391054-10-6) as an analytical standard manufactured under ISO 17034 accreditation for reference material producers [1]. This certification, issued through both ANAB and CNAS accreditation bodies, ensures that the reference material has undergone rigorous homogeneity testing, stability monitoring, and characterized value assignment with metrological traceability [1]. In contrast, Brimonidine EP Impurity G free base (CAS 1216379-05-3) from multiple vendors is supplied with purity specifications (typically 95% by HPLC) but without the same level of certified metrological traceability . The ISO 17034 standard specifically requires documented uncertainty budgets for assigned values—a requirement that goes beyond simple HPLC purity determination and directly supports compliance with ICH Q2(R1) validation guidelines and ANDA filing requirements for impurity methods [1].

ISO 17034 Reference Material Certification Regulatory Compliance

Storage Condition Divergence Indicates Differential Solid-State Stability Between TFA Salt and Free Base

Vendor specifications reveal a notable divergence in recommended storage conditions between salt forms. The TFA salt (CAS 1391054-10-6) is specified for long-term storage at 2-8°C (refrigerated) by multiple suppliers including CATO, Naarini, Daicel Pharma Standards, and Pharmaffiliates [1]. In contrast, the free base form is listed by AKSci with a long-term storage specification of 'room temperature' . This differential storage requirement—refrigerated for the TFA salt versus ambient for the free base—may reflect differences in solid-state stability, hygroscopicity, or thermal degradation susceptibility. The EP impurity G free base has a reported melting point of >218°C with decomposition , whereas a melting point specification for the TFA salt is not consistently reported across vendors, suggesting different thermal behavior. For laboratories managing multiple reference standards under ICH Q1A stability guidelines, storage condition is a procurement-relevant parameter that impacts facility requirements and shelf-life assignment.

Reference Standard Stability Storage Conditions Shelf-Life Determination

Comprehensive Spectroscopic Characterization Package Reduces User Re-Verification Burden

The TFA salt reference standard (CAS 1391054-10-6) from ISO 17034 certified sources is supplied with a complete characterization package including 1H-NMR, mass spectrometry (ESI-MS), HPLC purity chromatograms, IR spectroscopy, UV spectroscopy, water content determination (by Karl Fischer titration), and residue on ignition testing [1]. This comprehensive dataset is explicitly designed to satisfy regulatory requirements for impurity reference standard documentation in ANDA submissions, eliminating the need for the receiving laboratory to expend material and resources on re-characterization [1]. In contrast, the free base (CAS 1216379-05-3) from BOC Sciences is supplied with a purity specification (95%) and a melting point (>218°C dec.), but the extent of spectroscopic characterization provided to the customer is not explicitly detailed at the same level . The CATO standard additionally includes a structural conformity report that can serve as supporting documentation for drug quality review during regulatory assessment [1].

Reference Standard Characterization Quality Control ANDA Filing Support

Procurement-Relevant Application Scenarios for Hydroxy Brimonidine Trifluoroacetic Acid Salt (CAS 1391054-10-6)


Brimonidine Tartrate ANDA Filing: Impurity Method Validation with EP-Compliant Reference Standard

For generic pharmaceutical manufacturers preparing an Abbreviated New Drug Application (ANDA) for brimonidine tartrate ophthalmic formulations, the TFA salt of Brimonidine EP Impurity G serves as the primary reference standard for HPLC method validation and system suitability testing [1]. The EP designation ensures alignment with European Pharmacopoeia impurity monograph specifications, and the ISO 17034 certified TFA salt (CATO) provides the metrological traceability and full characterization package (NMR, MS, HPLC, IR, UV, KF, residue on ignition) required to satisfy ICH Q2(R1) validation parameters and regulatory reviewer expectations [2]. The water solubility of the TFA salt directly supports preparation of standard solutions in aqueous-based mobile phases commonly used in brimonidine impurity profiling methods without requiring organic co-solvents that might cause solvent mismatch artifacts .

Drug Master File (DMF) Support: Impurity Identification and Quantification in Commercial Brimonidine Production

Commercial API manufacturers filing a Drug Master File (DMF) for brimonidine tartrate require well-characterized impurity reference standards to support the impurity profile section of the DMF and to establish specification limits for related substances [1]. The Brimonidine EP Impurity G TFA salt, with its distinct CAS number (1391054-10-6) and molecular weight (424.17 g/mol), provides unambiguous identity confirmation in batch release testing. The documented salt factor (1.367 relative to the free base) allows accurate quantification when the impurity is reported on a free-base basis, preventing the systematic ~27% error that would arise from incorrect salt-to-free-base conversion [3]. The refrigerated storage (2-8°C) and 3-year certified stability period provide auditable shelf-life documentation required for GMP-compliant QC reference standard management programs [2].

Forced Degradation Studies: Use as an Authentic Degradation Product Marker

In forced degradation (stress testing) studies conducted under ICH Q1A guidelines for brimonidine tartrate drug substance and drug product, the Hydroxy Brimonidine TFA salt serves as an authentic reference marker for identifying and quantifying the 1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea degradation product, which may arise from hydrolytic ring-opening of the imidazoline moiety of brimonidine [4]. The availability of comprehensive spectroscopic data (NMR, MS, IR) with the reference standard enables unambiguous peak assignment in HPLC chromatograms from stressed samples, and the ISO 17034 certification supports the use of this standard in stability-indicating method validation, where regulatory agencies require that degradation products be identified and their detector response factors established using authentic characterized standards [2]. The TFA salt's water solubility facilitates incorporation into aqueous stress conditions without introducing non-physiological organic solvents during hydrolytic challenge experiments .

QC Batch Release Testing: Routine Impurity Monitoring in GMP Environments

For GMP quality control laboratories performing routine batch release testing of brimonidine tartrate API and finished ophthalmic products, the TFA salt reference standard enables daily system suitability verification and impurity quantification in compliance with 21 CFR 211.194 [3]. The NLT 98% purity specification (Naarini COA) provides sufficient purity for use as a primary reference standard without the need for potency correction in routine use, while the comprehensive COA documentation—including water content by Karl Fischer and HPLC purity—allows laboratories to calculate the precise potency (Potency = [100 - %Water] × %HPLC Purity / 100) for each lot, ensuring batch-to-batch consistency in impurity determinations across the shelf life of the reference standard .

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